1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
4-chloro-1-[(3-chlorophenyl)sulfanylmethyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZNEARVDULFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-3-fluorobenzene with 3-chlorobenzenethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-chloro-3-fluorobenzene+3-chlorobenzenethiolbasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the sulfanylmethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated compounds or modified sulfanylmethyl derivatives.
Scientific Research Applications
1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the sulfanylmethyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene
- Structure : Benzene ring with Cl at position 1 and a sulfonyl group (-SO₂-) linked to a 2-chloroethyl chain at position 3.
- Key Differences :
- Replaces the sulfanylmethyl (-S-CH₂-) group with a sulfonyl (-SO₂-) group, increasing electron-withdrawing effects and oxidation stability.
- Lacks fluorine substitution, reducing electronegativity compared to the target compound.
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Pyrazole core substituted with a trifluoromethyl (-CF₃) group, a 3-chlorophenylsulfanyl (-S-C₆H₄-Cl) group, and a formyl (-CHO) group.
- Key Differences :
- Pyrazole heterocycle introduces nitrogen atoms, enhancing hydrogen-bonding capacity and aromatic diversity.
- Trifluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s fluoro substituent.
- Applications : Pyrazole derivatives are prevalent in pharmaceuticals (e.g., COX-2 inhibitors) and pesticides .
2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides
Physicochemical and Electronic Properties
A comparative analysis of key properties is summarized below:
- Electronic Effects : The target compound’s fluorine atom enhances electronegativity and resonance effects, while the sulfanylmethyl group provides moderate electron donation. In contrast, sulfonyl and trifluoromethyl groups in analogs amplify electron withdrawal, altering reactivity in substitution reactions .
Biological Activity
1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by the presence of halogen atoms (chlorine and fluorine) and a sulfanylmethyl group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 240.67 g/mol. The unique combination of substituents may influence its reactivity and biological properties.
The mechanism by which similar compounds exert their anticancer effects often involves the induction of apoptosis through mitochondrial pathways and caspase activation. For example, compounds with halogen substitutions have been shown to modulate the expression of apoptosis-related proteins, such as Bcl-2 and Bax, leading to increased apoptotic activity in cancer cells .
Comparative Analysis
To understand the biological activity of this compound better, it is essential to compare it with other related compounds:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | N/A | Potential anticancer |
| 4'-Bromoflavonol | Structure | 0.46 ± 0.02 | Induces apoptosis in A549 cells |
| 4'-Chloroflavonol | Structure | 3.14 ± 0.29 | Induces apoptosis in A549 cells |
Synthesis
The synthesis of halogenated benzene derivatives typically involves electrophilic aromatic substitution reactions. For instance, fluorination can be achieved using reagents such as potassium fluoride under controlled conditions to ensure high yields and purity.
Case Studies
While direct case studies on this compound are scarce, related compounds have shown promising results in preclinical trials. Research indicates that derivatives with similar structural motifs exhibit anti-inflammatory and anticancer activities, suggesting that further investigation into this compound could yield valuable insights into its therapeutic potential .
Q & A
Q. What synthetic routes are recommended for preparing 1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfanylmethyl groups can be introduced via thiol-ene reactions or SN2 displacement using 3-chlorobenzenethiol and a chlorinated/fluorinated benzyl halide precursor. Optimization includes:
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield .
Note: Similar sulfanylation strategies are validated for structurally analogous compounds .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Compare , , and NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw). Key signals include aromatic protons (δ 7.2–7.8 ppm) and fluorine coupling patterns .
- X-ray Crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. For example, a related compound, 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone, was resolved to 0.84 Å resolution using Mo-Kα radiation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] at m/z 330.9852 for CHClFS) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or overlooked conformers. Strategies include:
- Solvent Modeling : Use COSMO-RS or SMD models in Gaussian to account for solvation.
- Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., AMBER) to identify dominant conformers.
- Experimental Validation : Compare DFT-calculated activation energies with kinetic studies (e.g., Arrhenius plots from HPLC-monitored reactions) .
Example: Fluorine’s electron-withdrawing effects on sulfanylmethyl reactivity were validated via Hammett plots in related systems .
Q. How can the compound’s electronic configuration be modeled to predict its interactions in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO). The chlorophenyl group’s σ-orbital may act as an electron acceptor in metal-ligand interactions.
- Docking Studies : AutoDock Vina or Schrödinger Suite can simulate binding with catalytic sites (e.g., cytochrome P450 enzymes).
- Spectroelectrochemistry : Validate redox behavior via cyclic voltammetry (e.g., −1.2 V reduction potential for the sulfanylmethyl group) .
Q. What analytical methods are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- pH Studies : Use phosphate buffers (pH 3–10) to identify hydrolysis-prone sites (e.g., sulfanylmethyl cleavage at pH > 9) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for similar chlorinated aromatics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
